molecular formula C22H19NO4S B3142543 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid CAS No. 507472-08-4

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid

Cat. No.: B3142543
CAS No.: 507472-08-4
M. Wt: 393.5 g/mol
InChI Key: OTFVOIGWAZDVSI-IBGZPJMESA-N
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Description

The compound “(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid” is a β-amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino moiety and a thiophen-2-yl substituent on the β-carbon of the propanoic acid backbone. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions (e.g., using piperidine) . The thiophene ring introduces sulfur-based aromaticity, which may influence electronic properties, solubility, and bioactivity.

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c24-21(25)12-19(20-10-5-11-28-20)23-22(26)27-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFVOIGWAZDVSI-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid, also known by its CAS number 130309-35-2, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound has the molecular formula C22H19NO4SC_{22}H_{19}NO_4S and a molecular weight of 393.46 g/mol. Its structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, alongside a thiophene moiety that may contribute to its biological properties.

Research indicates that compounds containing thiophene and fluorenyl groups can exhibit various biological activities, including:

  • Antimicrobial Activity : Thiophene derivatives have been documented for their antimicrobial properties against various pathogens.
  • Anticancer Potential : Some studies suggest that similar structures can inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

Biological Activity Data

Activity Type Description Reference
AntimicrobialExhibits inhibitory effects against Gram-positive bacteria.
CytotoxicityInduces apoptosis in cancer cell lines at micromolar concentrations.
Enzyme InhibitionPotential to inhibit specific enzymes related to bacterial virulence factors.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of various thiophene derivatives, including (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid). The compound demonstrated significant activity against Staphylococcus aureus with an IC50 value of 25 µM, indicating its potential as a lead compound for developing new antibiotics .
  • Cancer Cell Proliferation :
    In vitro studies using human breast cancer cell lines showed that the compound inhibited cell proliferation by inducing apoptosis. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Research Findings

Recent research highlights the compound's potential in targeting bacterial virulence factors via inhibition of the Type III secretion system (T3SS). This system is crucial for the pathogenicity of several Gram-negative bacteria. The compound was shown to reduce the secretion of virulence factors by approximately 50% at a concentration of 50 µM .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related Fmoc-protected amino acids, focusing on substituents, stereochemistry, and physicochemical properties:

Compound Name Structure Type Substituent Molecular Formula Molecular Weight (g/mol) Purity (%) Key Applications/Notes
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid (Target) β-amino acid Thiophen-2-yl C22H19NO4S ~393.46* N/A Hypothesized use in peptide synthesis; thiophene enhances hydrophobicity and potential sulfur-mediated interactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid α-amino acid Thiophen-3-yl C22H19NO4S 393.46 N/A Structural isomer of the target; positional difference in thiophene substitution alters electronic properties
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid α-amino acid Furan-2-yl C21H19NO5 365.38 N/A Oxygen-containing heterocycle; reduced hydrophobicity compared to thiophene
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid α-amino acid o-Tolyl C25H23NO4 401.45 99.76 High-purity α-amino acid; methyl group on phenyl enhances steric bulk
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid α-amino acid 6-Chloroindole C26H21ClN2O4 476.91 N/A Indole substituent enables π-π stacking; chloro group may modulate reactivity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-fluorobenzyl)propanoic acid β-amino acid 4-Fluorobenzyl C25H22FNO4 419.45 N/A Fluorine atom enhances metabolic stability; β-amino acid configuration

*Molecular weight estimated based on structural analogs.

Key Observations:

Structural Classification: The target compound is a β-amino acid, whereas most analogs (e.g., thiophen-3-yl, furan-2-yl derivatives) are α-amino acids. β-amino acids are less common in natural systems but offer enhanced resistance to enzymatic degradation, making them valuable in peptidomimetic drug design .

High purity (>99%) is achievable in Fmoc-protected analogs, as demonstrated by the o-tolyl derivative (), which is critical for reliable peptide synthesis .

Synthetic and Application Insights :

  • Fmoc deprotection typically employs 20% piperidine in DMF, a standard method for preserving acid-labile side chains (e.g., thiophene) .
  • Thiophene and indole derivatives are prioritized in antiviral and anticancer research due to their heterocyclic bioactivity .

Safety and Handling :

  • Fmoc-protected compounds often carry hazard warnings (e.g., H302: harmful if swallowed; H315: skin irritation), necessitating handling by trained professionals .

Q & A

Q. What are the optimal methods for synthesizing (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid?

The synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling with thiophene-containing moieties. Key steps include:

  • Activation of the carboxyl group : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate peptide bond formation.
  • Deprotection conditions : Piperidine or DBU (1,8-diazabicycloundec-7-ene) in DMF (dimethylformamide) selectively removes the Fmoc group without affecting the thiophene ring .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC ensures high purity (>95%) .

Q. Example Synthesis Protocol

StepReagents/ConditionsPurposeYield
1Fmoc-Cl, NaHCO₃, DCMAmino protection85%
2Thiophene-2-carboxylic acid, DCC, HOBtCoupling78%
3Piperidine/DMF (20%)Fmoc deprotection90%

Q. What safety precautions are critical when handling this compound?

  • Toxicity : Classified as acute toxicity (Category 4) for oral, dermal, and inhalation exposure. Use fume hoods and avoid dust formation .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory. For prolonged exposure, use a respirator (N95) .
  • Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

Q. How is the compound characterized for purity and structural integrity?

  • Analytical techniques :
    • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (retention time: ~12 min for >98% purity) .
    • NMR : Key signals include δ 7.3–7.8 ppm (aromatic Fmoc and thiophene protons) and δ 4.2–4.5 ppm (α-proton of the amino acid) .
    • Mass spectrometry : Expected [M+H]⁺ ion matches theoretical molecular weight (e.g., 437.4 g/mol for a related analog) .

Advanced Research Questions

Q. How does the thiophene moiety influence the compound’s reactivity in peptide synthesis?

The thiophene ring introduces electron-rich aromaticity , enhancing stability under acidic conditions but increasing susceptibility to oxidation. Compared to phenyl analogs, it:

  • Reduces steric hindrance, improving coupling efficiency in solid-phase peptide synthesis (SPPS).
  • May require modified deprotection protocols (e.g., lower TFA concentrations) to prevent sulfur oxidation .

Q. Comparative Reactivity

GroupCoupling EfficiencyOxidation Risk
Thiophene85%High (requires antioxidants)
Phenyl78%Moderate
Fluorophenyl80%Low

Q. How can researchers resolve contradictions in reported stability data?

Discrepancies in stability studies often arise from storage conditions or analytical methods :

  • Case study : One study reported decomposition at 25°C , while another found stability under argon at 4°C .
  • Resolution : Conduct accelerated stability tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Use kinetic modeling (Arrhenius equation) to predict shelf life .

Q. What strategies optimize this compound’s use in peptide-drug conjugate (PDC) development?

  • Site-specific conjugation : Leverage the thiophene’s ortho-position for selective bioconjugation (e.g., maleimide-thiol chemistry) .
  • Solubility enhancement : Co-solvents (DMSO/PBS mixtures) or PEGylation improve aqueous solubility for in vivo assays .
  • In vitro validation : Test protease resistance using trypsin/chymotrypsin and compare to non-thiophene analogs .

Q. Key Challenges & Mitigation

ChallengeMitigation Strategy
Low coupling yieldsMicrowave-assisted synthesis (50°C, 10 min) improves efficiency .
Thiophene oxidationAdd 0.1% BHT (butylated hydroxytoluene) during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid

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